molecular formula C22H16F3NO2 B2506253 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one CAS No. 380470-80-4

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one

Cat. No.: B2506253
CAS No.: 380470-80-4
M. Wt: 383.37
InChI Key: MPFXVXXJFWYBEN-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of phenyl groups: This step may involve coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-4-phenylazetidin-2-one: Lacks the additional phenyl groups.

    4-(2-Fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one: Lacks the difluoro substitution.

    3,3-Difluoro-1-(4-phenylmethoxyphenyl)azetidin-2-one: Lacks the 2-fluorophenyl group.

Uniqueness

The presence of both difluoro and phenyl groups in 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity.

Properties

IUPAC Name

3,3-difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO2/c23-19-9-5-4-8-18(19)20-22(24,25)21(27)26(20)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFXVXXJFWYBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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